molecular formula C19H22ClN3O3S2 B3449088 2-[(4-chlorophenyl)thio]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

2-[(4-chlorophenyl)thio]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B3449088
M. Wt: 440.0 g/mol
InChI Key: PMLBASAQPCZXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" in the scientific literature.

Mechanism of Action

The mechanism of action of Compound X is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response. Specifically, Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, Compound X has been shown to inhibit the growth of cancer cells in vitro and in animal models.

Advantages and Limitations for Lab Experiments

Compound X has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to using Compound X in lab experiments. It can be toxic at high doses, and its effects may be influenced by other factors such as pH and temperature.

Future Directions

There are a number of future directions for research on Compound X. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of Compound X and its potential side effects.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, Compound X has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S2/c1-28(25,26)23-12-10-22(11-13-23)17-6-4-16(5-7-17)21-19(24)14-27-18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLBASAQPCZXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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